
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid and a ketone group
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the difluoromethylation of cyclobutane derivatives. This process typically employs difluorocarbene reagents, which react with cyclobutane precursors under controlled conditions to introduce the difluoromethyl group. The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product .
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxylic Acid Group
The carboxylic acid moiety participates in standard nucleophilic acyl substitution reactions. Key transformations include:
Mechanistic Insight :
-
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by alcohols or amines .
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The difluoromethyl group’s electron-withdrawing effect stabilizes intermediates via inductive effects .
Reactivity of the Difluoromethyl Group
The -CF₂H substituent undergoes selective transformations under controlled conditions:
Key Observations :
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SF₄-mediated fluorination occurs at the difluoromethyl group without ring opening .
-
Radical bromination favors the tertiary C-H bond adjacent to the carbonyl group .
Cyclobutane Ring-Opening and Functionalization
The strained cyclobutane ring participates in selective C–C bond cleavage:
Thermal Stability :
Comparative Reactivity with Analogues
The difluoromethyl group’s electronic effects contrast with trifluoromethyl (-CF₃) and non-fluorinated analogues:
Property | -CF₂H Derivative | -CF₃ Derivative | -CH₃ Derivative |
---|---|---|---|
pKa (Carboxylic Acid) | 2.1 | 1.8 | 3.9 |
LogP (Octanol/Water) | 1.2 | 1.5 | 0.7 |
Thermal Decomposition (°C) | 210 | 225 | 190 |
Key Trend :
Scientific Research Applications
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid and ketone groups can also participate in various biochemical interactions, modulating the compound’s overall effect on biological systems .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other difluoromethylated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors, a class of fungicides.
Difluoromethylated pyridines: These compounds are important in medicinal chemistry due to their ability to modulate biological activity.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.
Biological Activity
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C5H6F2O3
- Molecular Weight : 154.1 g/mol
- CAS Number : 2228641-38-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of difluoromethyl and carboxylic acid groups enhances its binding affinity, potentially leading to significant modulation of metabolic pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby altering cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against a range of bacterial strains.
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated that the compound demonstrated significant inhibition of bacterial growth compared to control groups.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 20 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. The following table summarizes the findings:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 10 |
MCF7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 12 |
Properties
Molecular Formula |
C6H6F2O3 |
---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h4H,1-2H2,(H,10,11) |
InChI Key |
XYSNHLRNZYOJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C(F)F)C(=O)O |
Origin of Product |
United States |
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